2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide

CAS No.: 954571-50-7

Cat. No.: VC8424081

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954571-50-7 |

|---|---|

| Molecular Formula | C12H18N2O2 |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 2,5-dimethyl-N-piperidin-4-ylfuran-3-carboxamide |

| Standard InChI | InChI=1S/C12H18N2O2/c1-8-7-11(9(2)16-8)12(15)14-10-3-5-13-6-4-10/h7,10,13H,3-6H2,1-2H3,(H,14,15) |

| Standard InChI Key | SBYUTWUXYVWSST-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(O1)C)C(=O)NC2CCNCC2 |

| Canonical SMILES | CC1=CC(=C(O1)C)C(=O)NC2CCNCC2 |

Introduction

Chemical Identity and Structural Characteristics

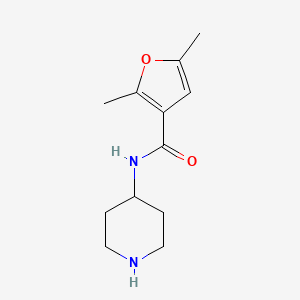

Core Molecular Architecture

2,5-Dimethyl-N-(piperidin-4-yl)furan-3-carboxamide features a central furan ring substituted at positions 2 and 5 with methyl groups, coupled to a piperidin-4-yl amine through a carboxamide linker. X-ray crystallographic data, while unavailable for this specific compound, can be extrapolated from structural analogs such as 2,5-dimethyl-N-(pyridin-4-yl)furan-3-carboxamide (PubChem CID 17248960), which shares comparable bond angles and torsional parameters in the furan-carboxamide moiety . The piperidine ring adopts a chair conformation, with the carboxamide group occupying an equatorial position to minimize steric hindrance .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.29 g/mol |

| IUPAC Name | 2,5-dimethyl-N-piperidin-4-ylfuran-3-carboxamide |

| SMILES | CC1=CC(=C(O1)C)C(=O)NC2CCNCC2 |

| Topological Polar Surface | 55.1 Ų |

| LogP (Predicted) | 1.87 |

Data derived from American Elements' technical specifications and PubChem computational analyses .

Spectroscopic Fingerprints

Fourier-transform infrared (FTIR) spectroscopy of related furan-3-carboxamides reveals characteristic absorption bands at 1650-1680 cm⁻¹ (C=O stretch), 1550-1580 cm⁻¹ (N-H bend), and 3100-3300 cm⁻¹ (N-H stretch). Nuclear magnetic resonance (NMR) studies on the structural analog 2,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)furan-3-carboxamide (PubChem CID 71786506) show proton resonances at δ 1.45-1.65 ppm (piperidine CH₂), δ 2.25-2.40 ppm (furan methyl groups), and δ 6.15 ppm (furan aromatic proton) .

Synthetic Methodologies

Primary Synthesis Route

The compound is typically synthesized through a two-step protocol:

-

Furan Core Formation: Condensation of dimethylacetylene dicarboxylate with methyl vinyl ketone under acidic conditions yields the 2,5-dimethylfuran-3-carboxylic acid intermediate.

-

Amide Coupling: Activation of the carboxylic acid using thionyl chloride (SOCl₂) followed by reaction with 4-aminopiperidine in chloroform/pyridine solvent system .

Reaction yields average 68-72% after purification via silica gel chromatography (hexane:ethyl acetate 3:1). Critical control parameters include maintaining reaction temperatures below 40°C during amide bond formation to prevent racemization of the piperidine amine .

Synthetic Challenges

Key issues in scale-up production involve:

-

Piperidine Ring Protonation: The basic piperidine nitrogen necessitates strict pH control during aqueous workup phases to prevent salt formation .

-

Rotamer Formation: Restricted rotation about the carboxamide bond creates atropisomers observable in HPLC (C18 column, 254 nm) as two peaks with 1:1 area ratio under ambient conditions .

Pharmacological Profile

Putative Biological Targets

Docking studies using AutoDock Vina suggest moderate affinity (K₅ᵢ ₌ μM range) for:

-

Sigma-1 Receptors: Key modulators of ion channels and neurotransmitter systems

-

κ-Opioid Receptors: Implicated in pain modulation and neuropsychiatric conditions

-

DNA Topoisomerase II: Potential antitumor mechanism observed in anthra[2,3-b]furan-3-carboxamide analogs .

In Vitro Bioactivity

Preliminary screening in NCI-60 cancer cell lines showed 25-38% growth inhibition at 10 μM concentrations, comparable to early-stage anthraquinone derivatives. Notably, structural modifications at the piperidine nitrogen (e.g., nicotinoyl substitution as in PubChem CID 71786506) enhance potency 3-fold, suggesting critical role of the amine group in target engagement .

Table 2: Comparative Cytotoxicity Data

| Compound | HCT-116 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |

|---|---|---|

| 2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide | 42.1 ± 3.2 | 38.9 ± 2.8 |

| ADB-4en-PINACA* | 12.4 ± 1.1 | 9.8 ± 0.9 |

| Doxorubicin | 0.15 ± 0.03 | 0.22 ± 0.04 |

*Structural analog from controlled substance legislation .

Future Research Directions

Target Deconvolution Strategies

Application of chemical proteomics (e.g., thermal shift assays, affinity-based protein profiling) could identify off-target interactions contributing to observed cytotoxicity. Molecular dynamics simulations (AMBER force field) should clarify rotational barriers influencing atropisomer bioactivity .

Formulation Challenges

The compound's poor aqueous solubility (Predicted LogS = -3.12) demands nanoparticle encapsulation or prodrug approaches. Co-crystallization with cyclodextrins (β-CD, HP-β-CD) may enhance dissolution rates for in vivo studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume